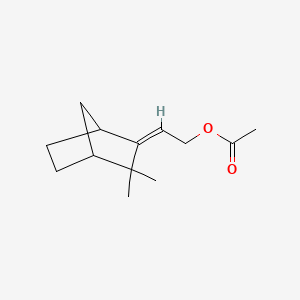

2-(2,2-Dimethyl-3-norbornylidene)ethyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE is a synthetic organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system with a dimethyl substitution and an acetate functional group. It is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE typically involves the following steps:

Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Dimethyl substitution:

Formation of the acetate group: This step involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like hydroxide ions can replace the acetate group with a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles like hydroxide ions, basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Hydroxyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE is used as a model compound to study reaction mechanisms and stereochemistry due to its rigid bicyclic structure.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism of action of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHANOL: Similar structure but with a hydroxyl group instead of an acetate group.

(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL CHLORIDE: Similar structure but with a chloride group instead of an acetate group.

Uniqueness

The unique aspect of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE lies in its acetate functional group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Activité Biologique

2-(2,2-Dimethyl-3-norbornylidene)ethyl acetate is a compound with notable biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20O2

- Molecular Weight : 208.30 g/mol

- IUPAC Name : this compound

- CAS Number : 58437-70-0

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may possess anti-inflammatory effects. In vitro studies have shown a reduction in pro-inflammatory cytokines in cell cultures treated with this compound.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Results from assays indicate that it can inhibit cell proliferation in certain types of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The biological effects of this compound can be attributed to its structural features, which allow it to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It is hypothesized that this compound interacts with receptors on cell membranes, modulating intracellular signaling pathways related to inflammation and cell growth.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study, various concentrations of this compound were tested against common pathogens. The results demonstrated a dose-dependent inhibition of bacterial growth, with the highest concentration achieving complete inhibition of E. coli growth within 24 hours. This indicates its potential as a natural preservative or therapeutic agent in treating bacterial infections.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas for future investigation include:

- Mechanistic Studies : Detailed studies to elucidate the exact mechanisms through which this compound exerts its biological effects.

- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound in human subjects.

- Formulation Development : Exploring formulations that incorporate this compound for enhanced therapeutic delivery.

Propriétés

Numéro CAS |

58437-69-7 |

|---|---|

Formule moléculaire |

C13H20O2 |

Poids moléculaire |

208.30 g/mol |

Nom IUPAC |

[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6- |

Clé InChI |

DVZKEXVVDIXSMK-SDQBBNPISA-N |

SMILES isomérique |

CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C |

SMILES canonique |

CC(=O)OCC=C1C2CCC(C2)C1(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.